Nikkomycin So(Z)
Description
Significance of the Fungal Cell Wall as a Target in Antifungal Research
The fungal cell wall is an essential and dynamic structure that is indispensable for the viability and integrity of the fungal cell. eurekaselect.comfrontiersin.org Its primary roles include providing mechanical strength, conferring osmotic protection, and mediating interactions with the environment. eurekaselect.comfrontiersin.org Crucially, the fungal cell wall is composed of polysaccharides—primarily chitin (B13524), glucans, and mannoproteins—that are absent in mammalian cells. nih.govtandfonline.com This compositional uniqueness makes the cell wall and its biosynthetic pathways an ideal target for antifungal drug development, as agents targeting these structures are likely to exhibit high selectivity and minimal toxicity to the human host. toku-e.comeurekaselect.comtandfonline.com
The major structural components, chitin and β-glucans, are synthesized by enzymes located at the plasma membrane and are critical for maintaining the cell's shape and resilience. frontiersin.orgasm.org Disruption of the synthesis of these polymers leads to a weakened cell wall, rendering the fungus susceptible to osmotic lysis and cell death. ontosight.aiasm.org This principle has been successfully exploited by the echinocandin class of antifungals, which inhibit β-(1,3)-glucan synthesis and are a vital part of the clinical arsenal (B13267) against fungal pathogens like Candida and Aspergillus species. frontiersin.orgtandfonline.com The success of echinocandins underscores the therapeutic potential of targeting cell wall biosynthesis, paving the way for research into inhibitors of other key components, such as chitin.
Overview of Chitin Synthase Inhibitors in Antimycotic Strategies
Chitin, a linear polymer of β-1,4-linked N-acetylglucosamine (GlcNAc), is a vital structural component of the cell walls in virtually all fungi but is absent in vertebrates. eurekaselect.complos.orgmdpi.com The enzyme responsible for its synthesis, chitin synthase (CHS), is therefore an attractive target for developing specific antifungal agents. mdpi.compatsnap.com Chitin synthase inhibitors interfere with the production of chitin, thereby compromising the structural integrity of the fungal cell wall. ontosight.aiwikipedia.org
Nikkomycin (B1203212) Z functions as a potent and specific competitive inhibitor of chitin synthase. toku-e.comnih.govnih.gov Its chemical structure mimics that of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the active site of the enzyme but preventing the catalytic reaction. asm.orgsigmaaldrich.comchemicalbook.com This competitive inhibition disrupts the formation of chitin polymers, leading to defects in the cell wall and septum formation, which can ultimately result in cell lysis. ontosight.ainih.gov
Fungi possess multiple chitin synthase isoenzymes, each with specialized roles in processes like septum formation, cell wall repair, and hyphal growth. eurekaselect.complos.org The susceptibility of a particular fungus to Nikkomycin Z can depend on the specific functions of these isoenzymes and their relative sensitivity to the inhibitor. nih.govchemicalbook.com For instance, in Saccharomyces cerevisiae, the sensitivity of the three main chitin synthases to nikkomycins follows the order Chs3 > Chs1 > Chs2. eurekaselect.com In contrast, a study on Candida albicans found that all three of its major chitin synthase isozymes were inhibited by Nikkomycin Z, with varying levels of sensitivity. nih.gov
Table 1: Inhibitory Concentration (IC50) of Nikkomycin Z against Candida albicans Chitin Synthase (CaChs) Isozymes
| Isozyme | IC50 (µM) |
| CaChs1 | 15 |
| CaChs2 | 0.8 |
| CaChs3 | 13 |
| Data sourced from a 2002 study on the inhibitory effects of Nikkomycin Z on C. albicans chitin synthases. nih.gov |
The polyoxins, another group of nucleoside-peptide antibiotics, share a similar mechanism of action with the nikkomycins, also acting as competitive inhibitors of chitin synthase. eurekaselect.complos.org Both Nikkomycin Z and polyoxins have been instrumental as research tools for understanding the complex process of chitin synthesis and its role in fungal physiology. eurekaselect.com While challenges related to uptake and spectrum of activity have been noted, the targeted and specific nature of chitin synthase inhibition continues to make Nikkomycin Z a compound of significant interest in the development of novel antifungal strategies, including its potential use in combination with other antifungal agents to enhance efficacy. asm.orgnih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
140447-96-7 |
|---|---|
Molecular Formula |
C12H14N2O9 |
Molecular Weight |
330.25 g/mol |
IUPAC Name |
(2R,3R,3aS,5S,6S,7R,7aR)-2-(2,4-dioxopyrimidin-1-yl)-3,6,7-trihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid |
InChI |
InChI=1S/C12H14N2O9/c15-3-1-2-14(12(21)13-3)10-6(18)8-7(23-10)4(16)5(17)9(22-8)11(19)20/h1-2,4-10,16-18H,(H,19,20)(H,13,15,21)/t4-,5+,6-,7-,8+,9+,10-/m1/s1 |
InChI Key |
AASHGHDGOQHZOR-ZVMZQBCWSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C3C(O2)C(C(C(O3)C(=O)O)O)O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]3[C@H](O2)[C@@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C3C(O2)C(C(C(O3)C(=O)O)O)O)O |
Synonyms |
nikkomycin So(Z) nikkomycin So-Z nikkomycin SoZ |
Origin of Product |
United States |
Biosynthesis and Production Methodologies of Nikkomycin Z
Native Producer Organisms and Microbial Strain Development
Nikkomycin (B1203212) Z is a secondary metabolite naturally produced by certain species of soil-dwelling bacteria. mdpi.com The primary native producers identified are Streptomyces tendae and Streptomyces ansochromogenes. mdpi.comnih.govresearchgate.netresearchgate.netd-nb.info First isolated from S. tendae in the 1970s, nikkomycins are typically produced as a complex of related compounds, including Nikkomycin X and Z, which are the main components. mdpi.comnih.gov
The structural similarity between Nikkomycin Z and other co-produced analogs, particularly Nikkomycin X, presents significant challenges for downstream purification, increasing production costs. nih.govnih.gov This has driven the development of improved microbial strains through genetic engineering to enhance the yield and purity of Nikkomycin Z.
Strain development efforts have focused on creating mutants that selectively produce Nikkomycin Z. A notable success was the development of the Streptomyces tendae ΔNikQ strain. researchgate.netacs.org This engineered strain is superior to previously reported strains, demonstrating a higher yield and greater purity of Nikkomycin Z. researchgate.netacs.org A scalable manufacturing process using this strain achieved a fermentation yield of 2.3 g/L with a final product purity of over 98%. acs.orgnih.gov Similarly, in Streptomyces ansochromogenes, a high-producing strain was genetically manipulated to create the sanPDM strain, which abolished Nikkomycin X production while yielding 300 mg/L of Nikkomycin Z. nih.govnih.gov These developments represent crucial steps towards viable commercial-scale production of this promising antifungal agent. mdpi.com
Table 1: Native and Engineered Producer Strains for Nikkomycin Z
| Strain | Type | Key Characteristics | Reference |
|---|---|---|---|
| Streptomyces tendae | Native Producer | Original source of Nikkomycin Z isolation. Produces a complex of nikkomycins. | toku-e.commdpi.com |
| Streptomyces ansochromogenes | Native Producer | Produces Nikkomycin X and Z as main components. | nih.govresearchgate.netd-nb.info |
| S. tendae ΔNikQ | Engineered Strain | Developed for enhanced and selective production of Nikkomycin Z. Achieves high yield (2.3 g/L) and purity (>98%). | researchgate.netacs.org |
| S. ansochromogenes sanPDM | Engineered Strain | Created by disrupting the Nikkomycin X pathway; selectively produces Nikkomycin Z. | nih.govnih.gov |
Genetic Architecture of Nikkomycin Z Biosynthetic Pathways
The production of Nikkomycin Z is governed by a complex enzymatic assembly line encoded by a dedicated cluster of genes. Elucidating this genetic blueprint has been fundamental to developing rational strategies for metabolic engineering.
Identification and Characterization of Gene Clusters
The complete biosynthetic gene clusters for nikkomycin production have been successfully cloned and sequenced from both Streptomyces ansochromogenes and Streptomyces tendae. nih.govd-nb.infonih.gov These clusters contain all the genetic information required for the synthesis of the nikkomycin scaffold, including the enzymes for building its two main moieties: a nucleoside skeleton and a modified amino acid side chain. researchgate.net
In S. ansochromogenes, the cluster contains several key genes whose functions have been identified through targeted gene disruption experiments. nih.govnih.gov For instance, the cluster includes genes like sanQ, sanH, and sanI, which are involved in specific hydroxylation steps critical for the final structure of Nikkomycin Z and X. nih.gov The organization of these genes into a single cluster allows for coordinated regulation, ensuring the efficient production of the antibiotic. acs.org
Enzymatic Functions within the Biosynthetic Cascade
The biosynthesis of Nikkomycin Z involves a series of enzymatic reactions that assemble its constituent parts. The molecule is a dipeptide antibiotic composed of two nonproteinogenic amino acids: 4-(4'-hydroxy-2'-pyridinyl)-homothreonine (HPHT) and a nucleoside component, 5-aminohexuronic acid (AHA) linked to uracil (B121893). researchgate.netnih.govnih.gov
Key enzymes and their roles in the pathway include:
NikO : A crucial enzyme for the biosynthesis of the nucleoside skeleton. It utilizes UMP and phosphoenolpyruvate (B93156) (PEP) to form 3'-enolpyruvyl-UMP (3'-EUMP), a novel and unexpected product in the pathway. researchgate.net
NikE : This aryl-activating adenylation enzyme has a dual function. It activates picolinic acid, a precursor to the picolinaldehyde needed for the HPHT scaffold. It is also involved in activating and loading the α-keto acid precursor, 4-(2'-pyridinyl)-2-oxo-4-hydroxyisovalerate (POHIV), onto the acyl carrier protein domain of NikT. nih.gov
sanH and sanI : In S. ansochromogenes, the cytochrome P450 monooxygenase SanH is essential for the hydroxylation of the pyridyl residue in both Nikkomycin X and Z. The ferredoxin SanI acts as an effective electron donor for SanH in this process. Disruption of sanH leads to the accumulation of nikkomycin analogs that lack this hydroxyl group. nih.gov
sanQ : This enzyme, another cytochrome P450 monooxygenase, is involved in the hydroxylation of L-histidine, a key step in forming the 4-formyl-4-imidazolin-2-one base of Nikkomycin X. nih.gov
NikS : Initially thought to have a different role, NikS is now understood to be an amide ligase. It catalyzes the ligation of HPHT and aminohexuronic acid phosphate (B84403) (AHAP) to form nikkomycin Z 2'-phosphate, a phosphorylated intermediate. nih.gov
sanP : This gene encodes a thioesterase that is involved in the biosynthesis of the imidazolone (B8795221) ring of Nikkomycin X. nih.gov
Table 2: Key Genes and Enzymes in Nikkomycin Z Biosynthesis
| Gene/Enzyme | Organism | Function | Reference |
|---|---|---|---|
| NikO | S. tendae | Catalyzes the formation of 3'-enolpyruvyl-UMP from UMP and PEP. | researchgate.net |
| NikE | S. tendae | Dual-function adenylation enzyme; activates precursors for the HPHT scaffold. | nih.gov |
| SanH | S. ansochromogenes | Cytochrome P450 monooxygenase; essential for hydroxylation of the pyridyl residue. | nih.gov |
| SanI | S. ansochromogenes | Ferredoxin; acts as an electron donor for SanH. | nih.gov |
| SanQ | S. ansochromogenes | Cytochrome P450 monooxygenase; involved in Nikkomycin X base biosynthesis. | nih.gov |
| NikS | S. tendae | Amide ligase; joins the HPHT and aminohexuronic acid phosphate moieties. | nih.gov |
| SanP | S. ansochromogenes | Thioesterase; involved in the imidazolone biosynthetic pathway of Nikkomycin X. | nih.gov |
Metabolic Engineering Approaches for Enhanced Nikkomycin Z Production
Leveraging the detailed knowledge of its biosynthetic pathway, researchers have employed metabolic engineering strategies to overcome low production titers and the difficult separation of Nikkomycin Z from its analogs. nih.govtandfonline.com
Precursor Manipulation for Yield Optimization
A proven strategy to increase the yield of a target antibiotic is to feed the fermentation culture with its biosynthetic precursors. nih.gov For Nikkomycin Z, the nucleoside moiety is derived from UMP, which can be synthesized from uracil or uridine (B1682114) via salvage pathways. nih.gov
Studies in S. ansochromogenes have shown that supplementing the culture medium with uracil has a significant stimulatory effect on Nikkomycin Z production. nih.govnih.gov In an engineered strain (sanPDM) that already selectively produced Nikkomycin Z, the addition of uracil at a concentration of 2 g/L boosted the yield to a maximum of 800 mg/L. nih.govnih.govresearchgate.net This represented a 2.6-fold increase compared to the parent strain without precursor feeding. nih.govnih.gov While uridine also had a positive effect, it was less pronounced than that of uracil. nih.gov Conversely, feeding precursors of the peptidyl moiety, such as L-lysine and L-glutamate, had no discernible effect on Nikkomycin Z production. nih.govnih.gov
Pathway Diversion for Selective Nikkomycin Z Generation
The most significant challenge in Nikkomycin Z production is its co-fermentation with the structurally similar Nikkomycin X, which complicates purification. nih.gov A powerful metabolic engineering approach to solve this is to block the competing biosynthetic pathway leading to Nikkomycin X, thereby diverting metabolic flux towards Nikkomycin Z. nih.govresearchgate.net
This has been successfully achieved by inactivating genes that are unique to the Nikkomycin X pathway. In S. ansochromogenes, the imidazolone base of Nikkomycin X is synthesized via a pathway involving the enzyme SanP. nih.gov By creating a targeted disruption of the sanP gene, researchers constructed the sanPDM strain, which completely abolished Nikkomycin X production and exclusively synthesized Nikkomycin Z. nih.govnih.govresearchgate.net A similar strategy was employed in S. tendae by deleting the nikQ gene, resulting in a strain that produces Nikkomycin Z with much higher purity. researchgate.netacs.org This combination of blocking a competing pathway and optimizing precursor supply provides a robust and effective strategy for maximizing the selective production of Nikkomycin Z for potential clinical use. nih.govresearchgate.netresearchgate.net
Molecular Mechanism of Fungal Chitin Synthase Inhibition by Nikkomycin Z
Competitive Enzymatic Inhibition Profile
Nikkomycin (B1203212) Z acts as a competitive inhibitor of chitin (B13524) synthase. researchgate.netnih.govresearchgate.net This mode of inhibition means that Nikkomycin Z directly competes with the enzyme's natural substrate for binding to the active site. asm.orgchemicalbook.com The effectiveness of this inhibition is determined by the inhibitor's affinity for the enzyme's active site and its structural similarity to the substrate. chemicalbook.com
Fungi typically possess multiple chitin synthase (Chs) isozymes, each playing distinct roles in cell wall construction, repair, and septum formation. Nikkomycin Z exhibits differential inhibitory activity against these various isozymes, and this selectivity can vary between fungal species. chemicalbook.comoup.com
| Isozyme | IC50 (µM) | Reference |
|---|---|---|
| CaChs1 | 15 | nih.gov |
| CaChs2 | 0.8 | nih.gov |
| CaChs3 | 13 | nih.gov |
The competitive inhibitory action of Nikkomycin Z is rooted in its structural resemblance to uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase. researchgate.netchemicalbook.comnih.govsigmaaldrich.com Nikkomycin Z is a peptidyl nucleoside, consisting of a pyrimidine (B1678525) nucleoside linked to an amino acid moiety. researchgate.netchemicalbook.comsigmaaldrich.com This structure effectively mimics the UDP-GlcNAc molecule, allowing it to fit into the catalytic site of the chitin synthase enzyme. researchgate.netvulcanchem.com By binding to the active site with high affinity, Nikkomycin Z physically blocks the access of the actual substrate, thereby preventing the polymerization of N-acetylglucosamine units into chitin chains. d-nb.inforesearchgate.netvulcanchem.com
Structural Biology of Nikkomycin Z-Chitin Synthase Interactions
Advances in structural biology have provided detailed atomic-level insights into how Nikkomycin Z interacts with and inhibits fungal chitin synthase.
Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the three-dimensional structures of chitin synthase enzymes in complex with Nikkomycin Z. Studies on Chs2 from Candida albicans (CaChs2) and Chs1 from Saccharomyces cerevisiae have elucidated the precise binding mode of the inhibitor. researchgate.netnih.gov These structures confirm that Nikkomycin Z occupies the same active site as the substrate, UDP-GlcNAc. researchgate.net The uracil (B121893) base and ribose of Nikkomycin Z form interactions that overlap with those of the uridine diphosphate (B83284) portion of the natural substrate. researchgate.net The cryo-EM maps show how specific amino acid residues within the enzyme's active site coordinate with the inhibitor, creating a stable, non-productive complex. nih.govresearchgate.net These structural analyses provide a concrete basis for understanding the chemical logic of inhibition and can guide the development of new, more potent antifungal drugs. nih.gov Similar structural studies have also been performed on chitin synthase from the plant pathogen Phytophthora sojae. ebi.ac.ukemdataresource.org
Complementing experimental structural data, computational methods like molecular docking and molecular dynamics (MD) simulations have been employed to investigate the binding and interaction stability of Nikkomycin Z with chitin synthase. nih.govnih.gov These in silico approaches model the three-dimensional structure of the enzyme's catalytic domain and predict the binding mode of inhibitors. nih.govtandfonline.com MD simulations further explore the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into the stability of the interactions. nih.govnih.gov These studies have helped to identify key amino acid residues and motifs, such as the conserved 'ED' motif, that are crucial for binding both the natural substrate and inhibitors like Nikkomycin Z. researchgate.netnih.gov Such computational analyses are valuable for understanding inhibitor affinity and for the virtual screening of new potential inhibitor molecules. nih.govtandfonline.com
Mechanistic Consequences of Chitin Synthesis Disruption
The inhibition of chitin synthase by Nikkomycin Z has profound consequences for fungal cell viability. Chitin is a fundamental structural polymer that provides rigidity and osmotic stability to the fungal cell wall. researchgate.netoup.com Its disruption leads to a cascade of detrimental effects.
The primary consequence is the weakening of the cell wall, which can no longer withstand internal turgor pressure, resulting in osmotic lysis and cell death. ontosight.aiasm.orgnih.gov This is particularly evident during active growth phases, such as hyphal extension or budding, where cell wall synthesis is most active. vulcanchem.com Growth inhibition by Nikkomycin Z is often accompanied by severe morphological abnormalities, including the absence of proper septum formation, which is critical for cell division. nih.gov
Furthermore, fungal cells possess a cell wall integrity pathway that can sense and respond to cell wall stress. When chitin synthesis is inhibited, some fungi attempt to compensate by increasing the synthesis of other cell wall components, such as β-glucan. nih.gov However, this compensatory mechanism is often insufficient to overcome the structural deficit caused by the lack of chitin, especially when the inhibitor is potent. nih.gov This dynamic response highlights the potential for synergistic effects when chitin synthase inhibitors are combined with drugs that target other cell wall components, like the β-glucan synthesis inhibitor caspofungin. nih.govtaylorandfrancis.com
Impaired Chitin Polymerization and Cell Wall Assembly
Nikkomycin Z's primary mechanism of action involves the direct inhibition of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains. researchgate.net By acting as a competitive inhibitor, Nikkomycin Z structurally mimics the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), binding to the enzyme's active site and preventing the formation of chitin polymers. nih.govmedchemexpress.comd-nb.info This disruption of chitin synthesis has been observed across various fungal species, including Candida albicans and Aspergillus fumigatus. toku-e.comnih.gov
The inhibition of different chitin synthase isozymes can vary. For instance, in Candida albicans, Nikkomycin Z inhibits all three chitin synthase isozymes (CaChs1, CaChs2, and CaChs3) with differing potencies. nih.gov In Saccharomyces cerevisiae, it has been shown to be a more potent inhibitor of Chs1 and Chs3 than Chs2. nih.govasm.org This differential inhibition can lead to specific morphological defects, such as the absence of a proper septum during cell division. nih.govmolbiolcell.org
Table 1: Inhibitory Concentration (IC50) of Nikkomycin Z against Candida albicans Chitin Synthase Isozymes
| Chitin Synthase Isozyme | IC50 (µM) |
| CaChs1 | 15 |
| CaChs2 | 0.8 |
| CaChs3 | 13 |
This table is based on data from a study on the inhibitory effect of Nikkomycin Z on chitin synthases in Candida albicans. nih.gov
Induction of Osmotic Instability in Fungal Cells
The fungal cell wall's primary role is to maintain cellular integrity by counteracting the high internal osmotic pressure. nih.gov By inhibiting chitin synthesis, Nikkomycin Z compromises this essential function, rendering the fungal cell susceptible to osmotic stress. nih.gov The weakened cell wall is unable to support the cell, leading to swelling, the formation of abnormal balloon-like structures, and eventual lysis. nih.govmdpi.com
The lytic effect of Nikkomycin Z is particularly evident in osmotically non-stabilized environments. nih.gov The addition of an osmotic stabilizer, such as sorbitol, can partially prevent cell lysis, confirming that the fungicidal activity of Nikkomycin Z is directly linked to the induction of osmotic instability. nih.gov This vulnerability to osmotic shock is a direct consequence of the impaired cell wall assembly caused by the inhibition of chitin polymerization.
Furthermore, the disruption of the cell wall by Nikkomycin Z can have synergistic effects when combined with other antifungal agents that target different components of the cell wall, such as echinocandins which inhibit β-glucan synthesis. taylorandfrancis.comasm.orgasm.org This combined assault on the cell wall's structural integrity leads to a more profound osmotic instability and enhanced antifungal activity. nih.gov
Spectrum of Biological Activity and Efficacy Studies of Nikkomycin Z in Experimental Models
In Vitro Antifungal Efficacy Assessments
The in vitro activity of Nikkomycin (B1203212) Z has been established against a range of medically important fungi. These studies are crucial for determining the potential clinical utility of the compound and for understanding its spectrum of action.
Nikkomycin Z exhibits potent in vitro activity against several dimorphic fungi, which are notorious for causing systemic mycoses. incacare.live These fungi exist as molds in the environment and as yeasts or spherules in host tissues, and their high chitin (B13524) cell wall content makes them a key target for Nikkomycin Z. asm.orgincacare.live
Notably, Coccidioides immitis and Coccidioides posadasii, the causative agents of coccidioidomycosis, are highly susceptible to Nikkomycin Z. nih.govnih.gov Studies have shown that Nikkomycin Z can disrupt the cell wall and internal structure of the spherule-endospore phase of C. immitis, even leading to cell lysis. asm.org In one study, the minimal inhibitory concentration (MIC) of Nikkomycin Z for the spherule-endospore phase of C. immitis was reported to be as low as 0.125 μg/mL. nih.gov Another study found MICs for C. immitis ranging from 0.125 to 4 µg/mL. asm.org
Blastomyces dermatitidis, the agent of blastomycosis, is also susceptible to Nikkomycin Z. asm.orgincacare.live In vitro testing has demonstrated good activity, with a reported MIC of 0.78 μg/mL and a minimal fungicidal concentration (MFC) of 3.1 μg/mL against B. dermatitidis. nih.govmdpi.com Similarly, Nikkomycin Z has shown activity against Histoplasma capsulatum, the fungus responsible for histoplasmosis, although it is considered moderately effective. asm.orgasm.org
| Fungus | MIC Range (µg/mL) | Reference |
|---|---|---|
| Coccidioides immitis | 0.125 - 4.9 | nih.govasm.org |
| Blastomyces dermatitidis | 0.78 | nih.govmdpi.com |
| Histoplasma capsulatum | Moderately Effective | asm.orgasm.org |
The efficacy of Nikkomycin Z against opportunistic yeasts is more variable. While Candida albicans is moderately susceptible, other Candida species have shown resistance. nih.gov For C. albicans, Nikkomycin Z inhibits the activity of all three of its chitin synthase isoenzymes (CaChs1, CaChs2, and CaChs3), with IC50 values of 15µM, 0.8µM, and 13µM, respectively. nih.gov This inhibition of chitin synthesis can lead to the absence of septum and cell wall chitin, resulting in cell lysis. nih.gov However, the growth inhibitory effect is dependent on the growth medium. nih.gov
Additive and synergistic interactions have been observed when Nikkomycin Z is combined with fluconazole (B54011) or itraconazole (B105839) against C. albicans and Candida parapsilosis. nih.govnih.gov Against Cryptococcus neoformans, additive and synergistic interactions were also noted with either fluconazole or itraconazole. nih.gov
Nikkomycin Z alone has limited activity against the filamentous fungus Aspergillus fumigatus. asm.org However, marked synergism is observed when Nikkomycin Z is combined with itraconazole against Aspergillus fumigatus and Aspergillus flavus. nih.govnih.gov Synergistic activity has also been reported when Nikkomycin Z is combined with echinocandins like caspofungin and micafungin (B1204384) against A. fumigatus. nih.gov In contrast, no interaction was found with polyenes or most triazoles against this fungus. nih.gov Recent research has also indicated that infection of A. fumigatus with the polymycovirus AfuPmV-1 can sensitize the fungus to the effects of Nikkomycin Z. mdpi.comherts.ac.uk
| Fungus | Activity (Alone) | Synergistic Combinations | Reference |
|---|---|---|---|
| Candida albicans | Moderately Susceptible | Fluconazole, Itraconazole, Caspofungin, Voriconazole | nih.govoup.com |
| Candida parapsilosis | Moderately Susceptible | Fluconazole, Itraconazole | nih.gov |
| Cryptococcus neoformans | Variable | Fluconazole, Itraconazole | nih.gov |
| Aspergillus fumigatus | Limited | Itraconazole, Caspofungin, Micafungin | nih.govnih.gov |
| Aspergillus flavus | Limited | Itraconazole | nih.gov |
The potential of Nikkomycin Z in combination therapies extends to multidrug-resistant fungal strains. Synergistic effects have been observed when Nikkomycin Z is combined with echinocandins (anidulafungin or micafungin) against echinocandin-resistant fks mutants of Candida albicans. asm.org This suggests a potential role for Nikkomycin Z in overcoming certain forms of antifungal resistance.
In Vivo Efficacy in Established Animal Models of Fungal Infections
The promising in vitro data for Nikkomycin Z has been further supported by numerous in vivo studies in various animal models of fungal infections. These studies provide a more comprehensive understanding of the compound's therapeutic potential.
Nikkomycin Z has demonstrated significant efficacy in murine models of systemic mycoses caused by dimorphic fungi. incacare.live In mouse models of coccidioidomycosis, Nikkomycin Z was found to be more effective than nikkomycin X and superior to several azoles on a milligram-per-milligram basis. asm.org It has been shown to prolong the survival of mice infected with Coccidioides immitis and Blastomyces dermatitidis. nih.gov
In a murine model of disseminated coccidioidomycosis, oral Nikkomycin Z produced a greater reduction in fungal burden in the lungs, liver, and spleen compared to fluconazole. nih.gov Furthermore, in a model of central nervous system (CNS) coccidioidomycosis, Nikkomycin Z significantly improved survival and reduced brain fungal burden compared to the vehicle control. asm.orgresearchgate.net In a separate study on CNS coccidioidomycosis, Nikkomycin Z was superior to fluconazole in improving survival and sterilizing the brains of infected mice. nih.gov
Nikkomycin Z has also shown good activity in a murine model of pulmonary blastomycosis. nih.govasm.org Oral administration of Nikkomycin Z was well-tolerated and resulted in a biological cure, with efficacy equivalent to parenteral amphotericin B. nih.govasm.org The efficacy was dose and duration-dependent, with longer treatment regimens leading to higher cure rates. nih.govmdpi.com
The efficacy of Nikkomycin Z in murine models of histoplasmosis is described as moderate. asm.orgincacare.live In a murine model of systemic candidiasis, Nikkomycin Z was highly efficacious and comparable to fluconazole in improving survival, although neither was curative with the regimens used. researchgate.net Enhanced survival was also observed in an immunocompromised murine model of candidiasis when Nikkomycin Z was used in combination with an echinocandin. asm.org
| Disease Model | Key Findings | Reference |
|---|---|---|
| Coccidioidomycosis (Disseminated) | Greater reduction in organ fungal burden compared to fluconazole. | nih.gov |
| Coccidioidomycosis (CNS) | Improved survival and reduced brain fungal burden; superior to fluconazole. | asm.orgnih.gov |
| Blastomycosis (Pulmonary) | Equivalent to amphotericin B in achieving biological cure; superior to itraconazole. | nih.govmdpi.com |
| Histoplasmosis | Moderately effective. | asm.orgincacare.live |
| Candidiasis (Systemic) | Comparable to fluconazole in improving survival. | researchgate.net |
Dogs naturally acquire coccidioidomycosis and present a disease spectrum similar to humans, making them an excellent model for evaluating new therapies. researchgate.netnih.govoup.com In a study of twelve dogs with naturally acquired coccidioidal pneumonia, treatment with Nikkomycin Z for 60 days resulted in improvement for seven of the nine dogs that completed the study, with three dogs showing resolution or near resolution of the disease. researchgate.netnih.govoup.com These improvements were based on radiographic, clinicopathological, and physical examination findings, as well as owner assessments. nih.govoup.com
More recent case studies of dogs with persistent coccidioidomycosis that were either intolerant to or had an inadequate response to azole therapy showed clinical improvement or resolution following treatment with Nikkomycin Z. valleyfeversolutions.com This included cases of pulmonary and central nervous system disease. valleyfeversolutions.com These findings in a naturally infected, large animal model further support the potential of Nikkomycin Z as a therapeutic agent for coccidioidomycosis. researchgate.netnih.gov
Investigation of Nikkomycin Z Activity Against Non-Fungal Pathogens (e.g., Microsporidian Species)
Nikkomycin Z, primarily recognized for its antifungal properties, has also been investigated for its potential activity against certain non-fungal pathogens, particularly those that possess chitin as a structural component. Microsporidia, a group of obligate intracellular parasitic organisms, have been a subject of this research due to the presence of chitin in their spore walls, which is essential for their environmental resistance and structural integrity nih.gov. The inhibition of chitin synthesis, the mechanism of action for Nikkomycin Z, presents a targeted therapeutic approach against these organisms nih.govchemicalbook.com.
An in vitro study evaluated the efficacy of Nikkomycin Z against a human isolate of the microsporidian species Encephalitozoon hellem. In this experimental model, fibroblast cell monolayers infected with E. hellem were treated with Nikkomycin Z. The results demonstrated a significant inhibition of the parasite's infectivity and induced notable ultrastructural damage to various developmental stages of the microsporidian nih.govnih.gov.
Treatment with Nikkomycin Z led to a significant reduction in the number of parasitic foci over a seven-day period nih.govnih.gov. The percentage of infected cells in the treated cultures remained substantially lower than in the untreated control cultures nih.gov.
Furthermore, transmission electron microscopy revealed significant morphological changes in the parasite at different life cycle stages after exposure to Nikkomycin Z. These changes included an irregular cell outline and abnormally condensed cytoplasm in meronts and sporonts. In the sporoblast stage, the polar tubule and polaroplast membranes appeared disarrayed. The spore wall of mature spores exhibited an enlarged endospore and a delaminated exospore, accompanied by complete cytoplasmic disorganization nih.govnih.gov. These findings suggest that Nikkomycin Z disrupts the proper formation and integrity of the microsporidian spore wall.
While Nikkomycin Z demonstrated the ability to damage the microsporidia and reduce infectivity, it did not result in the complete elimination of all parasites within the host cells in the in vitro model. A residual number of spores appeared to escape the effects of the drug, although their subsequent infectivity was partially inhibited nih.gov.
The table below summarizes the key findings from the in vitro investigation of Nikkomycin Z against Encephalitozoon hellem.
| Parameter Assessed | Observation in Nikkomycin Z-Treated Cultures | Reference |
| Rate of Infection | The percentage of infected cells did not exceed 30%, in contrast to control cultures where it reached approximately 70%. | nih.gov |
| Parasitic Foci | A reduction of about 35% in the number of parasitic foci was observed after 7 days of culture. | nih.govnih.gov |
| Ultrastructural Changes (Meronts and Sporonts) | Irregular cell shape and abnormally condensed cytoplasm were documented. | nih.govnih.gov |
| Ultrastructural Changes (Sporoblasts) | Disarray of the polar tubule and polaroplast membranes was observed. | nih.govnih.gov |
| Ultrastructural Changes (Mature Spores) | The spore wall showed an enlarged endospore and delaminated exospore, with complete cytoplasmic disorganization. | nih.govnih.gov |
Synergistic Interactions of Nikkomycin Z with Other Antifungal Agents
Synergism with Azole-Class Antifungals
Numerous studies have reported synergistic or additive interactions between Nikkomycin (B1203212) Z and azole antifungals, such as fluconazole (B54011) and itraconazole (B105839). nih.govcapes.gov.brasm.org This combined activity has been noted against Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis. nih.govcapes.gov.br Marked synergism has also been observed with itraconazole against Aspergillus fumigatus and Aspergillus flavus. nih.govcapes.gov.br
Proposed Mechanisms Involving Cell Membrane Permeability Alterations
The precise mechanism underlying the synergy between Nikkomycin Z and azoles is not fully understood. One hypothesis suggests that the primary action of azoles, which involves disrupting the integrity of the fungal cell membrane, may facilitate the uptake of Nikkomycin Z into the fungal cell. nih.gov Azoles inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to increased permeability. This compromised membrane barrier could allow for greater intracellular concentrations of Nikkomycin Z, enhancing its inhibitory effect on chitin (B13524) synthase, an enzyme located at the plasma membrane. nih.gov
Synergism with Echinocandin-Class Antifungals
A significant body of research points to the synergistic relationship between Nikkomycin Z and echinocandin-class antifungals, such as caspofungin and micafungin (B1204384). taylorandfrancis.comasm.orgresearchgate.net This combination has shown enhanced efficacy against various fungal pathogens, including Candida species and Aspergillus fumigatus. asm.orgmdpi.comresearchgate.net
Collaborative Inhibition of Fungal Cell Wall Biosynthesis Pathways
The synergy between Nikkomycin Z and echinocandins stems from their dual attack on the fungal cell wall. asm.orgoup.com Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a major structural polymer of the cell wall. asm.org In response to this glucan depletion, fungi often upregulate chitin synthesis as a compensatory mechanism to maintain cell wall integrity. asm.orgresearchgate.net
By simultaneously introducing Nikkomycin Z, which inhibits chitin synthase, this compensatory response is blocked. asm.orgresearchgate.net This dual inhibition of both major cell wall polysaccharides leads to a severely weakened cell wall, making the fungus unable to withstand osmotic stress and ultimately resulting in cell lysis. asm.org Studies have shown that while treatment with either drug alone leads to a reshuffling of cell wall components (a decrease in one polymer and an increase in the other), the combination prevents the fungus from compensating for the altered ratio of chitin to β-glucan. asm.org
Enhanced Activity Against Fungal Biofilm Structures
The combination of Nikkomycin Z and echinocandins has proven particularly effective against fungal biofilms, which are notoriously resistant to antifungal treatment. mdpi.comoup.comnih.gov Studies on Candida albicans and Candida parapsilosis biofilms have demonstrated that the combination of Nikkomycin Z with either caspofungin or micafungin results in a significant reduction in biofilm viability and a sparser biofilm structure compared to treatment with either drug alone. oup.comnih.gov This enhanced antibiofilm activity is attributed to the synergistic disruption of the biofilm's extracellular matrix, which is rich in cell wall polysaccharides. oup.comnih.gov The combination has been shown to cause extended cell death within the biofilm. oup.comnih.gov
Exploratory Studies with Other Antifungal Compound Classes
Exploratory research has investigated the potential of Nikkomycin Z to act synergistically with other classes of antifungal agents. For instance, one study explored the in vitro combination of Nikkomycin Z with amphotericin B against Candida albicans. oup.comresearchgate.net The results of this particular study, however, indicated no significant interaction between the two drugs. oup.comresearchgate.net
There is also interest in combining Nikkomycin Z with papulocandins, which, like echinocandins, inhibit β-1,3-glucan synthesis, suggesting a similar potential for synergistic activity. asm.org Another study looked at the interaction between Nikkomycin Z and zeamatin, a plant-derived antifungal protein. This combination showed synergistic effects in vitro and in a murine model of Candida vaginitis. oup.com Further research is needed to fully explore the synergistic potential of Nikkomycin Z with a broader range of antifungal compounds.
Mechanisms of Fungal Resistance to Nikkomycin Z
Alterations in Peptide Transport Systems Mediating Drug Uptake
The primary and most well-documented mechanism of resistance to Nikkomycin (B1203212) Z involves the modification of peptide transport systems, which are essential for the drug's entry into the fungal cell. chemicalbook.com Since Nikkomycin Z mimics a dipeptide, it is actively transported into the cytoplasm via proton-dependent oligopeptide transporters (POTs), also known as the PTR family. chemicalbook.combiorxiv.org
Fungi can acquire high levels of resistance by downregulating or losing the function of these transporters. Studies in Saccharomyces cerevisiae and Candida albicans have shown that mutants selected for Nikkomycin Z resistance frequently exhibit a peptide-transport-deficient phenotype. microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.netnih.gov These resistant mutants lose most of their ability to take up di- and tripeptides, including Nikkomycin Z. microbiologyresearch.orgnih.gov For instance, a C. albicans mutant resistant to Nikkomycin Z was found to have a defective dipeptide transport system, rendering it unable to internalize the drug effectively. researchgate.net Interestingly, this particular mutant showed a simultaneous increase in its capacity to transport tripeptides, suggesting that C. albicans possesses multiple, distinct peptide transport systems and can modulate their expression. nih.gov
More recent research in the multidrug-resistant pathogen Candida auris has identified three PTR transporters. Deletion of one of these transporters, encoded by the gene BNJ08_005124, led to a significant increase in resistance to Nikkomycin Z, confirming its primary role in the drug's uptake. biorxiv.orgyeastgenome.org Similarly, in C. albicans, the protein kinase Sky2 appears to regulate the di- and tripeptide transporter Ptr22; strains lacking SKY2 show impaired dipeptide utilization and increased resistance to Nikkomycin Z. frontiersin.org This resistance can be reversed by overexpressing PTR22, directly linking the transporter to drug susceptibility. frontiersin.org
This mechanism of resistance highlights a critical vulnerability for Nikkomycin Z: its reliance on specific host transport systems. Competition for these transporters by other peptides present in the environment can also reduce the drug's efficacy. researchgate.net
| Fungal Species | Key Finding | Associated Genes/Proteins | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Mutants resistant to Nikkomycin Z are deficient in di- and tripeptide uptake. | Peptide Transport System | microbiologyresearch.org |
| Candida albicans | Isolation of a resistant mutant with defective dipeptide transport but increased tripeptide transport. | Dipeptide/Tripeptide Permeases | nih.gov |
| Candida albicans | Deletion of Sky2 kinase, a regulator of Ptr22, confers resistance. | Sky2, Ptr22 | frontiersin.org |
| Candida auris | Deletion of a specific PTR transporter results in increased resistance. | BNJ08_005124 | biorxiv.orgyeastgenome.org |
Role of Fungal Peptidases in Nikkomycin Z Degradation
A second potential, though less extensively documented, mechanism of resistance is the enzymatic degradation of Nikkomycin Z by fungal peptidases. chemicalbook.com If the drug is cleaved before it can reach its intracellular target, chitin (B13524) synthase, its antifungal activity would be neutralized.
However, the chemical structure of Nikkomycin Z offers some protection against this type of degradation. Research on the structure-activity relationships of various nikkomycins has shown that the β-methyl group present on the N-terminal amino acid of the dipeptide-like structure of Nikkomycin Z protects the molecule from peptidase activity in crude cell extracts from different fungi. nih.gov Studies in Saccharomyces cerevisiae also indicated that while the cells could hydrolyze some peptides, they showed no peptidase activity towards Nikkomycin Z itself. microbiologyresearch.orgmicrobiologyresearch.org
Adaptive Changes in Chitin Synthase Isozyme Expression or Catalytic Activity
Fungi possess multiple chitin synthase (Chs) enzymes, encoded by a family of related genes, and these isozymes often have different properties and sensitivities to inhibitors. nih.govfrontiersin.org This functional redundancy provides a powerful mechanism for adaptation and resistance to Nikkomycin Z. asm.org
A primary adaptive strategy is the differential susceptibility of Chs isozymes. In Saccharomyces cerevisiae, Nikkomycin Z is a selective and potent inhibitor of Chitin Synthase 3 (Chs3), which is responsible for the bulk of chitin in the cell wall. nih.gov However, it does not effectively inhibit Chs2, an isozyme essential for forming the primary septum during cell division. nih.govfrontiersin.org The intrinsic resistance of Chs2 is likely responsible for the generally poor activity of Nikkomycin Z against S. cerevisiae. nih.gov In contrast, all three major Chs isozymes in Candida albicans (CaChs1, CaChs2, and CaChs3) are inhibited by Nikkomycin Z, although with varying sensitivities. frontiersin.orgnih.gov
| Isozyme | IC₅₀ (µM) | Reference |
|---|---|---|
| CaChs1 | 15 | nih.gov |
| CaChs2 | 0.8 | nih.gov |
| CaChs3 | 13 | nih.gov |
Fungi can also respond to Nikkomycin Z by altering the expression of their Chs genes. In the oomycete Saprolegnia parasitica, exposure to Nikkomycin Z led to an increased expression of the Chs3 gene, suggesting a compensatory response to the inhibition of other chitin synthases. frontiersin.org Similarly, in Alternaria infectoria, which has eight different chitin synthase genes, treatment with Nikkomycin Z paradoxically led to an increase in the total amount of chitin in the cell wall. asm.org This was attributed to the fact that Nikkomycin Z only inhibits some of the isozymes, leading to a compensatory upregulation and activity of the resistant ones. asm.orgasm.org In Aspergillus niger, mutants lacking certain chitin synthases, such as csmA or csmB, showed increased tolerance to Nikkomycin Z. mdpi.com
Compensatory Cell Wall Remodeling Responses in Resistant Strains
The fungal cell wall is a dynamic structure that can be remodeled in response to stress, a process often called the "compensatory salvage response." oup.commdpi.com When one component is compromised, the fungus can reinforce its wall by increasing the synthesis of other components. This represents a crucial survival strategy and a mechanism of tolerance or resistance to cell wall-targeting drugs.
When chitin synthesis is inhibited by Nikkomycin Z, fungi can respond by altering the synthesis and cross-linking of other polysaccharides, primarily β-glucans. nih.gov This response is part of a complex signaling network, often involving the protein kinase C (PKC), calcineurin, and HOG signaling pathways, that senses cell wall damage and coordinates repair. oup.com For instance, in Saccharomyces cerevisiae, the increase in chitin synthesis triggered by cell wall damaging agents like Congo red is considered a compensatory response; Nikkomycin Z can break this cycle by counteracting the stimulated chitin synthesis. nih.gov
Conversely, when β-1,3-glucan synthesis is inhibited by echinocandin drugs like caspofungin, fungi often respond by increasing chitin production as a compensatory mechanism. psu.edu This elevated chitin content can make the cells less susceptible to caspofungin. asm.org This interplay demonstrates the potential for synergistic drug combinations. The simultaneous inhibition of both chitin and β-glucan synthesis can overwhelm the cell's compensatory mechanisms, leading to cell lysis. asm.orgabdn.ac.uk Studies in Aspergillus fumigatus and Alternaria infectoria have shown that while either Nikkomycin Z or an echinocandin alone may be only fungistatic, the combination is often fungicidal. asm.orgnih.gov
Structure Activity Relationship Sar Studies of Nikkomycin Z and Analogues
Identification of Essential Chemical Moieties for Chitin (B13524) Synthase Binding and Inhibition
The inhibitory action of Nikkomycin (B1203212) Z is a direct result of its molecular structure, which comprises a nucleoside base (uracil), a C-glycosidically linked amino acid (β-D-allo-furanuronic acid), and a unique amino acid peptide side chain (N-terminal (2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoic acid). researchgate.netebi.ac.uk Cryo-electron microscopy studies have provided detailed insights into how these moieties interact with the chitin synthase active site. mdpi.comnih.gov
The Nucleoside Core : The uridine (B1682114) portion of Nikkomycin Z is fundamental for its function, mimicking the uridine diphosphate (B83284) (UDP) part of the natural substrate. It occupies the uridine-binding pocket within the enzyme's active site. mdpi.com This interaction correctly orients the inhibitor for subsequent binding events.
The Peptidyl Side Chain : The peptide component plays a dual role. Firstly, the hydroxypyridine ring of the non-proteinogenic amino acid extends into the reaction chamber and the nascent chitin translocating channel. This physically obstructs the binding of the donor substrate, UDP-GlcNAc. mdpi.com This ring establishes crucial hydrophobic interactions with several amino acid residues in the enzyme, including Leu412, Tyr433, Val452, Pro454, and Trp539, which are critical for potent inhibition. mdpi.com Secondly, the peptidyl moiety interacts with a "switch loop" in the enzyme, causing a conformational change that keeps the gate of the chitin transport channel blocked, further disrupting the enzyme's catalytic cycle. mdpi.com
The Aminohexuronic Acid Moiety : This sugar-like component mimics the N-acetylglucosamine (GlcNAc) portion of the substrate, with its carboxyl group being a key feature for binding. It occupies a position in the active site similar to that of GlcNAc. mdpi.com
The β-Methyl Group : Located on the N-terminal amino acid of the dipeptide structure, the β-methyl group has been shown to be important for the molecule's stability. It provides protection against degradation by peptidases found in various fungi, thereby increasing its effective concentration at the target site. nih.gov
The combination of these interactions allows Nikkomycin Z to bind tightly to the chitin synthase active site, preventing the synthesis of chitin and ultimately leading to fungal cell lysis due to osmotic instability. nih.govasm.org
Impact of Nucleoside and Peptide Components on Biological Activity
The nucleoside component is the foundational anchor for enzyme binding. Studies involving the feeding of precursors during the fermentation of Streptomyces ansochromogenes showed that adding uracil (B121893) or uridine significantly stimulated the production of Nikkomycin Z. psu.eduebi.ac.uk This underscores the critical role of the uracil base in the biosynthesis and final structure of the antibiotic. psu.edu Modifications to this part of the molecule have been explored; for instance, isopropylidene-modified uridine derivatives were synthesized and found to have biological activity similar to that of the parent Nikkomycin Z. rhhz.net
The peptide component is crucial for both transport into the fungal cell and for the mechanism of inhibition. Nikkomycin Z is actively transported into fungal cells, such as Candida albicans, via peptide permeases. nih.gov This reliance on peptide transport systems is a key factor in its selective activity. The structure of the peptide is vital; studies have shown that the N-terminal amino acid with its β-methyl group is critical for resisting enzymatic degradation by cellular proteases. nih.gov While feeding peptidyl precursors like L-lysine and L-glutamate did not enhance Nikkomycin Z production, suggesting the specific peptide structure is biosynthetically controlled and essential, the peptide portion is a primary target for synthetic modification to improve activity and pharmacokinetic properties. psu.eduresearchgate.net
| Component | Function | Supporting Research Findings |
|---|---|---|
| Nucleoside (Uracil) | Enzyme active site binding (mimics UDP) | Uracil/uridine feeding increases Nikkomycin Z production. psu.eduebi.ac.uk Isopropylidene-modified uridine analogues retain activity. rhhz.net |
| Peptide Side Chain | Cellular uptake via peptide permeases; steric hindrance in the active site; resistance to degradation | Uptake is mediated by peptide transport systems in C. albicans. nih.gov The β-methyl group protects against peptidase activity. nih.gov |
Design, Synthesis, and Evaluation of Novel Nikkomycin Analogues and Derivatives
Driven by the need to overcome the limitations of natural nikkomycins, such as a narrow antifungal spectrum and metabolic instability, significant research has focused on the rational design and synthesis of novel analogues. researchgate.netmdpi.com These efforts have targeted all three main parts of the Nikkomycin Z scaffold: the nucleoside, the peptide linker, and the terminal amino acid.
One major strategy has involved modifying the peptidyl moiety to enhance hydrophobicity and, consequently, binding affinity and antifungal potency. A notable success in this area was the synthesis of analogues where a phenanthrene (B1679779) group was incorporated at the terminal amino acid. ebi.ac.uk This modification, which replaced the β-CH3 and γ-OH groups, resulted in a compound (KFC-431) that exhibited potent anti-chitin synthase activity, comparable to or greater than that of Nikkomycin Z. ebi.ac.ukmdpi.com This highlights the importance of hydrophobic interactions within the enzyme's active site.
Other synthetic approaches have included:
Prodrugs : Tripeptidyl series of analogues were designed to act as prodrugs, which would be hydrolyzed inside the fungal cell to release a toxic dipeptidyl moiety. ebi.ac.uksemanticscholar.org
Double-Targeted Drugs : Dipeptidyl analogues were designed to be toxic themselves while also releasing a toxic amino acid upon hydrolysis within the cell. ebi.ac.uk
Transition-State Mimics : Analogues using diphosphate bioisosteres were synthesized to mimic the presumed diphosphate-metal ion intermediate formed during the catalytic reaction. However, these compounds generally displayed only weak inhibitory activity. rhhz.netresearchgate.net
Hydrophobicity Enhancement : Following principles learned from the related polyoxin (B77205) family of inhibitors, replacing the sugar-mimicking part with a simple alkyl chain was shown to increase hydrophobicity and antifungal activity. rhhz.net
The evaluation of these novel compounds has confirmed that increasing the hydrophobicity of the peptide side chain is a highly effective strategy for improving chitin synthase inhibition.
| Analogue/Derivative Class | Design Strategy | Key Finding | Reference |
|---|---|---|---|
| Phenanthrene-containing analogues (e.g., KFC-431) | Increase hydrophobicity of the peptide side chain. | Showed strong anti-chitin synthase activity, comparable to Nikkomycin Z. | ebi.ac.ukmdpi.com |
| Tripeptidyl analogues | Prodrug approach to release a toxic moiety intracellularly. | Designed to improve cellular delivery and release the active inhibitor. | ebi.ac.uksemanticscholar.org |
| Diphosphate bioisosteres | Mimic the enzymatic transition state. | Resulted in weak inhibition of chitin synthase. | rhhz.netresearchgate.net |
| Alkyl chain-modified polyoxin analogues | Increase hydrophobicity by replacing the sugar mimic. | Enhanced antifungal activity was observed. | rhhz.net |
Advanced Research Methodologies and Techniques Applied in Nikkomycin Z Studies
High-Throughput Screening Assays for Antifungal Activity
High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. In the context of antifungal research, HTS has been pivotal for identifying novel compounds and understanding the activity of known agents like Nikkomycin (B1203212) Z. researchgate.netfrontiersin.org
HTS assays are often performed in microplate formats (e.g., 96-well plates), allowing for the simultaneous testing of thousands of compounds. researchgate.net These can be either target-based, using purified enzymes, or phenotype-based (whole-cell), measuring the inhibition of fungal growth. mdpi.com For instance, a chemical-genetic method has been developed using Saccharomyces cerevisiae mutants with compromised cell walls to screen for agents that specifically target chitin (B13524) synthesis. mdpi.com In such screens, a mutant strain lacking the β-1,3-glucan synthase gene (fks1∆) exhibits hypersensitivity to chitin synthase inhibitors. mdpi.com When tested with this method, the minimum inhibitory concentration (MIC) of Nikkomycin Z for the fks1∆ mutant was 25 μg/mL, whereas it was over 200 μg/mL for the wild-type and chitin synthase mutant (chs3∆) strains, demonstrating the utility of this approach for identifying chitin synthesis inhibitors. mdpi.com
Furthermore, HTS can be adapted to identify inhibitors of other related enzymes. A microplate-based assay for MurG, a bacterial cell wall synthesis enzyme, was validated by demonstrating inhibition with Nikkomycin Z, which showed an IC₅₀ value of 8.7 to 9.5 μM. nih.gov While Nikkomycin Z was originally discovered in the 1970s, HTS principles are now applied to find new, potentially more effective chitin synthase inhibitors, sometimes using Nikkomycin Z as a benchmark compound. frontiersin.orgmdpi.com
Genetic Manipulation and Mutational Analysis in Fungal Pathogens
Genetic engineering and the analysis of mutations in fungal pathogens have provided profound insights into the function, regulation, and biosynthetic pathway of Nikkomycin Z's target, chitin synthase. These approaches are also critical for improving the production of the compound itself.
A significant achievement in this area involves the selective production of Nikkomycin Z. The compound is naturally produced by Streptomyces ansochromogenes along with a structurally similar analogue, Nikkomycin X, which complicates purification. nih.gov By genetically manipulating the bacterium and blocking the biosynthetic pathway for Nikkomycin X, researchers created a strain that selectively produces Nikkomycin Z. nih.gov This was achieved by disrupting the sanP gene, which is involved in the biosynthesis of the hydroxypyridyl-homothreonine (HHT) moiety of Nikkomycin X. nih.gov This strategy, combined with feeding the culture with the precursor uracil (B121893), increased the Nikkomycin Z yield to 800 mg/L, a 2.6-fold increase compared to the parent strain. nih.gov Another strategy to enhance production involved introducing an extra copy of the entire 35 kb nikkomycin biosynthetic gene cluster into S. ansochromogenes, resulting in a 1.8-fold increase in Nikkomycin Z production. nih.gov
Mutational analysis in target fungi is used to understand the mechanism of action and resistance. Studies on Saccharomyces cerevisiae have shown that mutations conferring resistance to echinocandins (which inhibit glucan synthesis) can result in supersensitivity to Nikkomycin Z. nih.gov This synthetic lethality between defects in glucan and chitin synthesis highlights the cooperative role of these two polymers in maintaining cell wall integrity. mdpi.compnas.org Furthermore, creating specific gene deletion mutants for different chitin synthase isoenzymes, such as in Penicillium digitatum, allows researchers to parse their individual roles and sensitivity to inhibitors. Deletion of the chsVII gene in P. digitatum rendered the mutant more tolerant to Nikkomycin Z, indicating this specific chitin synthase is a target of the compound in that fungus. frontiersin.org
Advanced Microscopy for Cellular and Ultrastructural Analysis (e.g., Electron Microscopy)
Advanced microscopy techniques, particularly transmission electron microscopy (TEM) and scanning electron microscopy (SEM), have been indispensable for visualizing the direct morphological and ultrastructural consequences of Nikkomycin Z treatment on fungal cells. These methods provide compelling visual evidence of the compound's mechanism of action at the cellular level.
Numerous studies have used TEM to document the profound damage Nikkomycin Z inflicts on the fungal cell wall. In the highly pathogenic dimorphic fungus Coccidioides immitis, treatment with Nikkomycin Z was shown to be highly disruptive to the cell wall and the internal structure of the spherule-endospore phase in vitro. asm.orgnih.gov Similarly, in the microsporidian parasite Encephalitozoon hellem, TEM revealed that Nikkomycin Z induced an irregular cell outline, abnormally condensed cytoplasm, and a swollen, delaminated spore wall. asm.org
Microscopy has also been crucial for pinpointing the precise location of chitin synthase activity. In the oomycete Saprolegnia, combining Nikkomycin Z treatment with microscopy demonstrated that chitin synthases are primarily active at the growing hyphal tips. researchgate.netnih.govdiva-portal.org The inhibitor causes these tips to burst, leading to cell death. researchgate.netnih.govdiva-portal.org In studies examining synergistic drug interactions, time-sequenced light and electron microscopy showed that combining Nikkomycin Z with the echinocandin FK463 against Aspergillus fumigatus caused marked transformation of hyphae into blastospore-like structures, a more profound effect than either drug alone. nih.gov
Below is a table summarizing the observed ultrastructural effects of Nikkomycin Z on various pathogens as revealed by microscopy.
| Organism | Microscopy Technique | Observed Ultrastructural Effects | Citation(s) |
| Coccidioides immitis | Transmission Electron Microscopy (TEM) | Highly disruptive to cell wall and internal structure of spherules. | asm.orgnih.govnih.gov |
| Aspergillus fumigatus | Light and Electron Microscopy | Marked transformation of hyphae to blastospore-like structures (in combination with FK463). | nih.gov |
| Encephalitozoon hellem | Transmission Electron Microscopy (TEM) | Irregular cell shape, condensed cytoplasm, disarrayed polar tubule, enlarged endospore, and delaminated exospore. | asm.org |
| Saprolegnia monoica | Microscopy | Bursting of hyphal tips, leading to cell death. | researchgate.netnih.govdiva-portal.orgdiva-portal.org |
| Candida albicans | Transmission Electron Microscopy (TEM) | Seriously damaged cell wall and inhibited cell division (effect of Plagiochin E, compared with Nikkomycin Z's known mechanism). | amegroups.cn |
Quantitative Enzyme Kinetic Studies and Determination of Inhibition Constants
Quantitative enzyme kinetic studies are fundamental to characterizing the interaction between an inhibitor and its target enzyme. For Nikkomycin Z, these studies have definitively established its mode of action as a potent, competitive inhibitor of chitin synthase. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, researchers can determine key kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ). The Kᵢ value represents the concentration of inhibitor required to decrease the maximum rate of the enzyme reaction by half and is a direct measure of inhibitor potency.
Kinetic analyses have consistently shown that Nikkomycin Z acts as a competitive inhibitor, meaning it directly competes with the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), for binding to the active site of the chitin synthase enzyme. researchgate.netnih.govdiva-portal.orgresearchgate.net The structural similarity between Nikkomycin Z and UDP-GlcNAc underlies this competitive mechanism. asm.org
The potency of Nikkomycin Z has been quantified against chitin synthases from several fungal species, revealing its high affinity for the target. For example, studies on Saccharomyces cerevisiae determined a Kᵢ value of 0.78 µM for its chitin synthase. tandfonline.com An even lower Kᵢ of 0.16 µM was found for the chitin synthase from the clinically important pathogen Candida albicans. researchgate.net These low Kᵢ values signify that only a small concentration of Nikkomycin Z is needed to effectively inhibit the enzyme.
The following table summarizes the reported inhibition constants (Kᵢ) of Nikkomycin Z against chitin synthase from different organisms.
| Organism | Enzyme Source | Inhibition Type | Inhibition Constant (Kᵢ) | Citation(s) |
| Candida albicans | Chitin Synthase | Competitive | 0.16 µM | researchgate.net |
| Saccharomyces cerevisiae | Chitin Synthetase | Competitive | 0.78 µM | tandfonline.com |
| Saprolegnia sp. | Chitin Synthases | Competitive | Not specified | researchgate.netnih.govdiva-portal.org |
These kinetic data are crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of the nikkomycins relates to their inhibitory activity, transport into the cell, and stability against degradation. nih.gov
Global Omics Approaches (e.g., Proteomics, Metabolomics) to Characterize Cellular Responses
Global "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the cellular processes affected by antifungal agents like Nikkomycin Z. swan.ac.ukmdpi.com While comprehensive proteomic or metabolomic studies focused specifically on Nikkomycin Z are still emerging, transcriptomic analyses have already provided valuable information about the fungal response to chitin synthesis inhibition.
When fungi are exposed to cell wall stressors, they often initiate a compensatory response, which involves widespread changes in gene expression. nih.gov This has been observed in studies involving Nikkomycin Z. Using quantitative PCR (qPCR), a transcriptomics method, researchers found that treating the oomycete Saprolegnia monoica with Nikkomycin Z led to an upregulation in the expression of its own chitin synthase genes (SmChs1 and SmChs2). researchgate.netnih.gov This suggests the cell attempts to overcome the enzymatic blockade by producing more of the target enzyme.
The integration of multiple omics approaches is essential for a complete understanding of fungal pathogenesis and drug action. swan.ac.uknih.gov For example, proteomics can identify changes in the abundance of proteins involved in stress response pathways, while metabolomics can reveal alterations in metabolic pathways as the cell adapts to the drug-induced stress. researchgate.net These global approaches can help identify new drug targets, uncover mechanisms of synergy between different antifungal agents, and elucidate pathways involved in the development of resistance. swan.ac.ukresearchgate.net The application of these powerful technologies will continue to be a critical area of research for understanding the full impact of Nikkomycin Z and for the development of new antifungal strategies. mdpi.com
Comparative Analysis of Nikkomycin Z with Other Chitin Synthase Inhibitors
Distinctions in Mechanism of Action and Efficacy Profiles Compared to Polyoxins
Nikkomycin (B1203212) Z and the polyoxin (B77205) family of antibiotics, both naturally occurring peptidyl nucleosides, share a fundamental mechanism of action as inhibitors of chitin (B13524) synthase. nih.gov They function as competitive inhibitors by mimicking the structure of the enzyme's natural substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). researchgate.netnih.gov By binding to the catalytic site of chitin synthase, they prevent the polymerization of N-acetylglucosamine into chitin, a critical structural component of the fungal cell wall. researchgate.netnih.gov The absence of chitin in mammalian cells makes chitin synthase an attractive target for developing antifungal agents with low toxicity. nih.govnih.gov
Despite this shared mechanism, research reveals significant distinctions in their inhibitory activity and efficacy, which are largely dependent on the fungal species and the specific chitin synthase isoenzymes present. nih.govasm.orgdocumentsdelivered.com Fungi possess multiple chitin synthase isoenzymes (e.g., Chs1, Chs2, Chs3 in Saccharomyces cerevisiae), each playing different roles in cell wall synthesis, such as primary septum formation or cell wall repair. nih.govasm.org
Conversely, studies on the pathogenic fungus Candida albicans have shown Nikkomycin Z to be a more powerful inhibitor of chitin synthase than Polyoxin D. documentsdelivered.com The reported Ki values were approximately 0.12 µM for nikkomycin and 1.52 µM for polyoxin D, indicating a much stronger inhibitory action by Nikkomycin Z in this species. documentsdelivered.com Recent cryo-electron microscopy studies on C. albicans chitin synthase 2 (CaChs2) have determined the Ki of Nikkomycin Z to be 1.5 ± 0.5 μM and Polyoxin D to be 3.2 ± 1.4 μM, further elucidating the chemical basis for their inhibition and providing a structural framework for the development of new antifungals. nih.gov These findings underscore that the relative efficacy of these inhibitors is not absolute but varies between different fungal species.
| Feature | Nikkomycin Z | Polyoxin D |
| Mechanism of Action | Competitive inhibitor of chitin synthase; mimics UDP-GlcNAc substrate. researchgate.netnih.gov | Competitive inhibitor of chitin synthase; mimics UDP-GlcNAc substrate. researchgate.netnih.gov |
| Isoenzyme Specificity (S. cerevisiae) | More inhibitory for Chs1 than Chs2. asm.org | More inhibitory for Chs1 than Chs2. asm.org |
| Relative Efficacy (S. cerevisiae) | Less effective at inhibiting overall cell growth compared to Polyoxin D. nih.gov | More effective at inhibiting overall cell growth compared to Nikkomycin Z. nih.gov |
| Relative Efficacy (C. albicans) | Stronger inhibitory action (Ki ≈ 0.12 µM). documentsdelivered.com | Weaker inhibitory action (Ki ≈ 1.52 µM). documentsdelivered.com |
Synergistic Potential and Therapeutic Advantages in Co-Administration Strategies
A clinically significant aspect of Nikkomycin Z is its potential for synergistic or additive interactions when used in combination with other classes of antifungal agents. nih.gov This synergistic potential offers a key therapeutic advantage, particularly in combating drug resistance and enhancing efficacy against difficult-to-treat fungal infections. The most studied combinations involve azoles and echinocandins.
Co-administration with echinocandins, such as caspofungin and micafungin (B1204384), is a particularly promising strategy. Echinocandins inhibit β-glucan synthesis, another crucial component of the fungal cell wall. In response to this cell wall stress, fungi often upregulate chitin synthesis as a compensatory mechanism, which can reduce the effectiveness of the echinocandin. mdpi.com By combining an echinocandin with Nikkomycin Z, this compensatory chitin production is blocked, leading to a potent synergistic effect against fungi like Candida albicans and Aspergillus fumigatus. mdpi.com Research has demonstrated that Nikkomycin Z acts synergistically with caspofungin and micafungin against C. albicans and Candida parapsilosis biofilms. mdpi.com Furthermore, this combination has shown the ability to overcome resistance in echinocandin-resistant fks mutants of C. albicans. mdpi.com
Nikkomycin Z also exhibits significant synergy with azole antifungals like fluconazole (B54011) and itraconazole (B105839). nih.gov In vitro studies have documented additive and synergistic interactions against a range of pathogenic fungi, including C. albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis. nih.gov A particularly marked synergistic effect was observed between Nikkomycin Z and itraconazole against clinically important molds such as Aspergillus fumigatus and Aspergillus flavus. nih.gov The fungicidal nature of Nikkomycin Z, combined with the fungistatic action of azoles, can lead to enhanced fungal killing and may be a valuable strategy for treating candidiasis. nih.gov No antagonistic interactions have been observed in these combination studies. nih.gov
The therapeutic advantages of these co-administration strategies include the potential for enhanced fungicidal activity, the ability to overcome existing antifungal resistance mechanisms, and the broadening of the antifungal spectrum.
| Interacting Drug Class | Specific Drug(s) | Target Fungi | Observed Interaction |
| Azoles | Fluconazole, Itraconazole | Candida albicans, C. parapsilosis, Cryptococcus neoformans, Coccidioides immitis nih.gov | Additive to Synergistic |
| Itraconazole | Aspergillus fumigatus, Aspergillus flavus nih.gov | Marked Synergy | |
| Echinocandins | Caspofungin, Micafungin | Candida albicans (including biofilms), Candida parapsilosis (including biofilms) mdpi.com | Synergistic |
| Anidulafungin, Micafungin | Candida albicans (including echinocandin-resistant fks mutants) mdpi.com | Synergistic |
Future Directions and Unaddressed Research Gaps in Nikkomycin Z Scholarship
Comprehensive Elucidation of Complex Biosynthetic Regulatory Networks
The production of Nikkomycin (B1203212) Z by Streptomyces species is a complex process governed by intricate regulatory networks. frontiersin.orgnih.gov While the core biosynthetic gene cluster (san) has been identified, a complete understanding of the hierarchical and interconnected regulatory pathways is still lacking. scispace.comnih.gov
Future research should focus on:
Identifying Global Regulators: Beyond the known pathway-specific regulators like SanG, identifying and characterizing global regulators that respond to environmental and physiological cues to modulate nikkomycin biosynthesis is crucial. nih.govscispace.comnih.gov Studies have suggested the involvement of regulators like AdpA, but their precise role and interaction with other regulatory elements need to be fully elucidated. frontiersin.orgnih.gov
Unraveling Signaling Cascades: Investigating the signaling molecules, such as butenolides, and their corresponding receptor proteins that trigger the expression of biosynthetic genes will provide a deeper understanding of how nikkomycin production is initiated and controlled. nih.gov
Cross-talk Between Pathways: Streptomyces produce a variety of secondary metabolites, and the regulatory networks governing their biosynthesis often overlap. frontiersin.org Research is needed to understand the cross-talk between the nikkomycin biosynthetic pathway and other metabolic pathways, which could lead to strategies for selectively enhancing nikkomycin Z production. nih.govfrontiersin.org
Deeper Understanding of Intrinsic and Acquired Resistance Mechanisms
Although Nikkomycin Z is not yet in widespread clinical use, understanding potential resistance mechanisms is paramount for its future application. nih.govnih.gov The mechanisms for both intrinsic and acquired resistance to Nikkomycin Z are not yet clearly understood. nih.gov
Key research questions include:
Transport-Related Resistance: Reduced uptake of Nikkomycin Z due to alterations in peptide permeases has been suggested as a primary mechanism of resistance in some fungi, such as Candida albicans. microbiologyresearch.orgfrontiersin.org Further studies are needed to characterize the specific transporters involved and the mutations that lead to reduced uptake in a broader range of fungal pathogens.
Target Site Modifications: While Nikkomycin Z is a competitive inhibitor of chitin (B13524) synthase, the potential for resistance to arise from mutations in the chitin synthase enzymes themselves needs thorough investigation. oup.comoup.com Different chitin synthase isoenzymes exhibit varying sensitivity to Nikkomycin Z, and understanding the structural basis for these differences is essential. oup.comoup.comnih.gov
Compensatory Mechanisms: Fungi possess robust cell wall integrity pathways that can respond to cell wall stress. nih.gov Research should explore how fungi might compensate for the inhibition of chitin synthesis by upregulating the production of other cell wall components, such as β-glucans, and whether this contributes to the development of resistance. nih.gov
Discovery of Novel Synergistic Combinations through Mechanistic Insights
Nikkomycin Z has shown promising synergistic or additive effects when combined with other antifungal agents, particularly those targeting the fungal cell wall or membrane. mdpi.comnih.gov A deeper mechanistic understanding of these interactions will be key to developing effective combination therapies.
Future research should aim to:
Elucidate Synergy with Echinocandins: The combination of Nikkomycin Z (a chitin synthase inhibitor) and echinocandins (β-1,3-glucan synthase inhibitors) has demonstrated marked synergism against various fungi, including Aspergillus and Candida species. taylorandfrancis.comcore.ac.uknih.govoup.com Further studies are needed to dissect the precise molecular events that lead to this enhanced antifungal activity, including detailed analysis of cell wall architecture and stress response pathways under dual inhibition.
Investigate Combinations with Azoles: Synergistic interactions have also been observed between Nikkomycin Z and azoles like fluconazole (B54011) and itraconazole (B105839). mdpi.comnih.gov The mechanism for this positive interaction is not yet known and warrants further investigation. nih.gov Understanding how inhibiting both cell wall and cell membrane synthesis pathways cooperatively compromises fungal viability is a critical research gap.
Explore Novel Combination Partners: As new antifungal agents with novel mechanisms of action are discovered, their potential for synergistic interactions with Nikkomycin Z should be systematically evaluated. nih.gov This includes exploring combinations with inhibitors of other essential fungal processes.
| Combination Agent | Fungal Species | Observed Effect | Reference |
|---|---|---|---|
| Fluconazole | Candida albicans, Candida parapsilosis, Cryptococcus neoformans, Coccidioides immitis | Synergistic/Additive | nih.gov |
| Itraconazole | Candida albicans, Candida parapsilosis, Cryptococcus neoformans, Coccidioides immitis, Aspergillus fumigatus, Aspergillus flavus | Marked Synergism | mdpi.comnih.gov |
| Caspofungin | Aspergillus fumigatus, Candida albicans | Synergistic | core.ac.uknih.govoup.com |
| Micafungin (B1204384) | Aspergillus fumigatus, Candida albicans, Candida parapsilosis | Synergistic | core.ac.uknih.govoup.com |
| Voriconazole | Candida albicans | Synergistic | oup.com |
Rational Design of Next-Generation Chitin Synthase Inhibitors with Enhanced Properties
While Nikkomycin Z is a valuable lead compound, there is significant scope for developing next-generation chitin synthase inhibitors with improved potency, broader spectrum of activity, and better pharmacokinetic properties. oup.commdpi.comd-nb.info
Future efforts in this area should include:
Structure-Activity Relationship (SAR) Studies: Continued investigation into the structure-activity relationships of nikkomycins is essential to identify the key structural features required for potent chitin synthase inhibition. microbiologyresearch.orgoup.comnih.gov This includes modifying the peptide moiety and the nucleoside base to enhance binding affinity and stability. oup.comchimia.chresearchgate.net
Structure-Based Drug Design: The recent availability of high-resolution structures of fungal chitin synthases in complex with Nikkomycin Z provides an unprecedented opportunity for structure-based drug design. nih.govnih.gov These structures can guide the rational design of novel inhibitors with improved interactions with the enzyme's active site.
Targeting Specific Chitin Synthases: Fungi possess multiple chitin synthase enzymes with distinct roles in cell wall biogenesis. oup.comoup.com Designing inhibitors that selectively target the most essential chitin synthases for fungal viability could lead to more effective and less toxic antifungal agents.
| Structural Feature | Importance for Activity | Reference |
|---|---|---|
| Peptidyl Nucleoside Structure | Mimics the natural substrate UDP-N-acetylglucosamine, leading to competitive inhibition of chitin synthase. | researchgate.netnih.gov |
| β-methyl group of the N-terminal amino acid | Protects the molecule from degradation by cellular peptidases. | microbiologyresearch.orgnih.gov |
| Hydroxypyridine moiety | Occupies a significant portion of the reaction chamber and translocating channel, restricting substrate access. | nih.gov |
Fundamental Contributions to Understanding Fungal Cell Wall Homeostasis and Biogenesis
Nikkomycin Z serves as a powerful research tool to probe the fundamental processes of fungal cell wall biogenesis and homeostasis. nih.govmolbiolcell.org Its specific mode of action allows for the dissection of the complex interplay between different cell wall components and the signaling pathways that maintain cell integrity.
Unaddressed research questions in this domain include:
Cell Wall Stress Response: How do fungal cells sense and respond to the specific stress of chitin synthesis inhibition? Elucidating the signaling pathways that are activated in response to Nikkomycin Z treatment will provide a more complete picture of the cell wall integrity pathway.
Morphogenesis and Cell Division: Chitin plays a critical role in key morphogenetic events such as bud emergence and septum formation. molbiolcell.org Further studies using Nikkomycin Z can help to clarify the precise roles of different chitin synthases in these processes and how their inhibition affects fungal development and virulence. asm.orgtandfonline.com
Interaction with other Cell Wall Components: The fungal cell wall is a dynamic structure where chitin is cross-linked to other polysaccharides like β-glucans. nih.gov Investigating how the inhibition of chitin synthesis by Nikkomycin Z affects the synthesis, localization, and cross-linking of these other components will provide a more holistic understanding of cell wall architecture. molbiolcell.org
Q & A
Q. What is the mechanism of action of Nikkomycin So(Z) against fungal pathogens, and how can this be validated experimentally?
Methodological guidance:
- Use in vitro enzymatic inhibition assays targeting chitin synthase, combined with molecular docking simulations to confirm binding affinity .
- Validate via comparative growth inhibition studies in chitin-dependent fungal strains versus chitin-independent controls .
- Include dose-response curves and IC50 calculations to quantify efficacy .
Q. Which experimental models are most appropriate for studying Nikkomycin So(Z)’s antifungal activity?
Methodological guidance:
- Employ standardized in vivo models (e.g., murine candidiasis or aspergillosis) with defined immunosuppression protocols to mimic clinical scenarios .
- For in vitro studies, use fungal strains with documented chitin synthase expression profiles and include controls for osmotic stabilization .
Q. How can researchers optimize the synthesis of Nikkomycin So(Z) for reproducible laboratory-scale production?
Methodological guidance:
- Follow chiral synthesis protocols with HPLC purification, ensuring enantiomeric purity >98% .
- Characterize intermediates via NMR and mass spectrometry, referencing established spectral databases .
- Document batch-to-batch variability in yield and purity to identify critical synthesis steps .
Q. What are the key parameters for designing dose-response studies with Nikkomycin So(Z)?
Methodological guidance:
- Use logarithmic dilution series (e.g., 0.1–100 µM) to capture full dynamic range .
- Integrate time-kill assays to differentiate static vs. cidal effects .
- Account for pH-dependent solubility by testing in physiologically relevant buffers .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data for Nikkomycin So(Z) across different fungal species?
Methodological guidance:
- Perform comparative genomic analysis of chitin synthase isoforms to identify structural determinants of sensitivity .
- Use transcriptomic profiling to assess compensatory pathways (e.g., glucan synthesis upregulation) in resistant strains .
- Apply multivariate regression to isolate confounding variables (e.g., inoculum size, growth phase) .
Q. What strategies are effective in overcoming Nikkomycin So(Z) resistance observed in longitudinal studies?
Methodological guidance:
- Conduct adaptive laboratory evolution experiments with serial passaging under sub-inhibitory drug concentrations .
- Pair Nikkomycin So(Z) with β-glucan synthase inhibitors (e.g., echinocandins) to test synergistic effects via checkerboard assays .
- Validate resistance mechanisms via CRISPR-Cas9 knockout of putative efflux pumps or chitin synthase mutations .
Q. How should researchers design studies to evaluate Nikkomycin So(Z)’s pharmacokinetic-pharmacodynamic (PK/PD) profile?
Methodological guidance:
- Use murine models to measure plasma/tissue concentrations via LC-MS/MS, correlating with fungal burden reduction over time .
- Apply Hill-type models to estimate AUC/MIC ratios predictive of efficacy .
- Incorporate protein binding assays to adjust for free drug availability .
Q. What methodologies are critical for assessing Nikkomycin So(Z)’s off-target effects in eukaryotic cells?
Methodological guidance:
- Perform RNA-seq on human cell lines exposed to sub-therapeutic doses to identify dysregulated pathways .
- Use high-content screening (HCS) with fluorescent probes for mitochondrial toxicity and apoptosis markers .
- Validate specificity via CRISPR-interference (CRISPRi) silencing of putative off-targets .
Methodological Frameworks for Data Analysis
How can the PICO framework be applied to structure clinical research questions for Nikkomycin So(Z)?
Methodological guidance:
Q. What statistical approaches are recommended for analyzing heterogeneous datasets in Nikkomycin So(Z) research?
Methodological guidance:
- Use mixed-effects models to account for inter-study variability in meta-analyses .
- Apply machine learning (e.g., random forests) to identify predictive biomarkers of response .
- Report effect sizes with 95% confidence intervals to contextualize clinical relevance .
Addressing Reproducibility Challenges
Q. How can researchers ensure reproducibility in Nikkomycin So(Z) studies, particularly in preclinical models?
Methodological guidance:
- Adhere to NIH guidelines for reporting animal studies, including randomization, blinding, and power analysis .
- Publish raw data (e.g., MIC values, survival curves) in supplementary materials with standardized metadata .
- Use orthogonal assays (e.g., TEM for cell wall integrity) to confirm mechanistic findings .
Q. What steps should be taken when peer-reviewed findings conflict with in-house data on Nikkomycin So(Z)?
Methodological guidance:
- Replicate the disputed experiments using identical strains, media, and instrumentation .
- Engage in open dialogue with original authors to troubleshoot methodological discrepancies .
- Publish a formal commentary detailing experimental variables contributing to divergent results .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations in studies involving Nikkomycin So(Z)?
Methodological guidance:
- Declare conflicts of interest (e.g., funding from pharmaceutical entities) in the manuscript’s acknowledgments section .
- For human trials, obtain informed consent explicitly stating the investigational status of Nikkomycin So(Z) .
- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during question formulation .
Q. What are the best practices for citing prior work on Nikkomycin So(Z) to avoid redundancy?
Methodological guidance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
